molecular formula C24H28N2O2 B2782991 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851403-09-3

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No. B2782991
CAS RN: 851403-09-3
M. Wt: 376.5
InChI Key: VKGGWEFMXOIPIZ-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is an organic compound with several functional groups. The “4-tert-butyl” indicates a tertiary butyl group attached at the 4th position of the benzamide group. The “N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]” part indicates a quinoline group attached to the nitrogen of the benzamide via an ethyl linker .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the quinoline and benzamide groups, along with the tert-butyl and ethyl groups. The quinoline group is a bicyclic compound containing a benzene ring fused to a pyridine ring, which could potentially have implications for the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the quinoline and benzamide groups, as well as the tert-butyl and ethyl groups. These could potentially affect properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Catalysts for Asymmetric Hydrogenation

The compound 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide, due to its structural complexity and potential reactive sites, may find applications similar to those of tert-butylmethylphosphino groups in asymmetric hydrogenation. Phosphine ligands with tert-butylmethylphosphino groups have demonstrated excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes, crucial for the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Polymers with Enhanced Thermal Stability

Compounds with tert-butyl and benzamide functionalities have been used to synthesize polymers with significant thermal stability. Polyamides derived from similar structures show high glass transition temperatures and stability, making them suitable for applications requiring materials that can withstand high temperatures without degrading (Hsiao et al., 2000).

Potential in Drug Synthesis

The structure of this compound suggests its potential utility in the synthesis of pharmaceutical compounds, especially as a precursor in the synthesis of carboxamide derivatives. Carboxamide derivatives of benzo[b][1,6]naphthyridines, for instance, have shown potent cytotoxic activities, suggesting that similar compounds could be synthesized for therapeutic applications (Deady et al., 2003).

Catalysis of Ring-Opening Polymerization

Complexes involving similar structures, particularly those with tert-butyl and benzamide functionalities, have been utilized as catalysts for the ring-opening polymerization of ε-caprolactone. This process is significant for the production of biodegradable polymers, highlighting the potential use of this compound in green chemistry and sustainable material production (Qiao et al., 2011).

Inhibition of 5-Lipoxygenase-Activating Protein

Compounds with tert-butyl groups have been explored for their inhibitory effects on 5-lipoxygenase-activating protein (FLAP), an essential enzyme in the leukotriene synthesis pathway. This pathway is critical in the inflammatory response, suggesting that this compound could potentially serve as a lead compound in the development of anti-inflammatory drugs (Hutchinson et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Without more information, it’s difficult to speculate on this .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, properties, and potential applications. This could include studying its reactivity, stability, and potential uses in various fields .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide' involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1H-quinolin-3-carboxamide to form the desired product.", "Starting Materials": [ "4-tert-butylbenzoic acid", "thionyl chloride", "N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1H-quinolin-3-carboxamide" ], "Reaction": [ "Step 1: React 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride.", "Step 2: React 4-tert-butylbenzoyl chloride with N-(2-aminoethyl)-6,7-dimethyl-2-oxo-1H-quinolin-3-carboxamide in the presence of a base such as triethylamine to form the desired product, 4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide." ] }

CAS RN

851403-09-3

Molecular Formula

C24H28N2O2

Molecular Weight

376.5

IUPAC Name

4-tert-butyl-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C24H28N2O2/c1-15-12-19-14-18(23(28)26-21(19)13-16(15)2)10-11-25-22(27)17-6-8-20(9-7-17)24(3,4)5/h6-9,12-14H,10-11H2,1-5H3,(H,25,27)(H,26,28)

InChI Key

VKGGWEFMXOIPIZ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C

solubility

not available

Origin of Product

United States

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